2-Bromo-1-chloro-3-(trifluoromethyl)benzene

Catalog No.
S1902449
CAS No.
384-16-7
M.F
C7H3BrClF3
M. Wt
259.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-chloro-3-(trifluoromethyl)benzene

CAS Number

384-16-7

Product Name

2-Bromo-1-chloro-3-(trifluoromethyl)benzene

IUPAC Name

2-bromo-1-chloro-3-(trifluoromethyl)benzene

Molecular Formula

C7H3BrClF3

Molecular Weight

259.45 g/mol

InChI

InChI=1S/C7H3BrClF3/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H

InChI Key

GMUWNTUONIQRFP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Br)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C(F)(F)F

The exact mass of the compound 2-Bromo-1-chloro-3-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-1-chloro-3-(trifluoromethyl)benzene (CAS 384-16-7) is a densely functionalized, 1,2,3-trisubstituted aromatic building block highly valued in pharmaceutical and agrochemical procurement. It features a reactive bromine atom sterically constrained between an electron-withdrawing trifluoromethyl group and an orthogonally reactive chlorine atom. In industrial material selection, this compound is prioritized as a rigid, regiochemically pure scaffold that enables the precise spatial arrangement of the CF3 group without the need for complex, yield-limiting cryogenic lithiation of simpler precursors [1].

Attempting to substitute this specific scaffold with simpler isomers (e.g., 1-bromo-3-(trifluoromethyl)benzene) or mono-halogenated analogs drastically alters the steric and electronic environment of the core, leading to different target binding affinities in medicinal chemistry[1]. Furthermore, attempting to synthesize the 1,2,3-substitution pattern in-house from the cheaper 1-chloro-3-(trifluoromethyl)benzene precursor is operationally demanding; the required directed ortho-metalation (DoM) is prone to incomplete conversion and yields a kinetically unfavorable 2:1 regioisomer mixture that requires strict equilibration protocols [2]. Procuring the exact brominated scaffold eliminates these cryogenic processing bottlenecks and guarantees the regiochemical purity required for downstream cross-coupling.

Bypassing Cryogenic Directed Ortho-Metalation (DoM) Bottlenecks

Synthesizing the 2-bromo derivative from 1-chloro-3-(trifluoromethyl)benzene via LDA-mediated lithiation at -78 °C initially yields a poor 2:1 kinetic mixture of regioisomers. Achieving the desired 2-lithio intermediate requires extended equilibration times and is highly sensitive to trace LiCl and autocatalysis [1]. Procuring the pre-functionalized 2-bromo-1-chloro-3-(trifluoromethyl)benzene provides >98% regiochemical purity out-of-the-box, completely bypassing the complex, yield-limiting cryogenic equilibration step required for the precursor [1].

Evidence DimensionRegioisomer ratio (kinetic) during in-house precursor lithiation
Target Compound Data>98% regiochemically pure (as procured)
Comparator Or Baseline1-chloro-3-(trifluoromethyl)benzene (precursor)
Quantified DifferenceIn-house lithiation yields an initial 2:1 kinetic mixture requiring strict equilibration, whereas procured material is immediately ready for use.
ConditionsLDA-mediated lithiation in THF at -78 °C

Purchasing the brominated scaffold eliminates the need for highly sensitive, cryogenic organolithium chemistry and guarantees isomerically pure starting material for scale-up.

Sequential Functionalization via Chemoselective Halogen Activation

The presence of both a bromine and a chlorine atom allows for programmable, sequential cross-coupling. In palladium-catalyzed reactions, the C-Br bond at the 2-position undergoes oxidative addition significantly faster than the C-Cl bond at the 1-position [1]. Compared to 2-bromo-1-fluoro-3-(trifluoromethyl)benzene, where the fluorine is generally inert to standard Pd-catalysis, the C-Cl bond in this compound can be subsequently activated using dialkylbiaryl phosphine ligands (e.g., XPhos), enabling the synthesis of complex 1,2,3-trisubstituted unsymmetrical biaryls [1].

Evidence DimensionNumber of accessible transition-metal-catalyzed coupling handles
Target Compound Data2 sequential handles (Br first, Cl second)
Comparator Or Baseline2-bromo-1-fluoro-3-(trifluoromethyl)benzene
Quantified DifferenceProvides 2 sequential coupling sites versus 1, due to the inert nature of the C-F bond in standard cross-coupling.
ConditionsSequential Pd-catalyzed cross-coupling (e.g., standard phosphine for Br, bulky electron-rich phosphine for Cl)

It allows buyers to build sterically congested, multi-substituted aromatic systems in a stepwise, controlled manner without requiring de novo ring synthesis.

Enhanced Core Stability in Aggressive Downstream Formulations

The 1,2,3-trisubstitution pattern places the reactive sites in highly congested environments. The strongly electron-withdrawing trifluoromethyl group deactivates the benzene ring toward electrophilic aromatic substitution, while the bulky chlorine and bromine atoms sterically shield the remaining positions[1]. Compared to 1-bromo-3-(trifluoromethyl)benzene, this fully flanked core exhibits significantly higher resistance to unwanted side reactions (such as over-halogenation or nitration) during aggressive downstream synthetic steps[1].

Evidence DimensionRing deactivation and steric shielding
Target Compound DataHighly deactivated and sterically shielded at the 2-position
Comparator Or Baseline1-bromo-3-(trifluoromethyl)benzene
Quantified DifferenceThe addition of the chlorine atom at the 1-position blocks a key ortho-site and synergistically deactivates the ring alongside the CF3 group.
ConditionsElectrophilic aromatic substitution conditions (e.g., nitration or halogenation)

Ensures higher yields and fewer side products during multi-step syntheses involving harsh electrophilic reagents.

Synthesis of 1,2,3-Trisubstituted API Scaffolds

Due to its orthogonal halogen reactivity, this compound serves as a highly suitable precursor for synthesizing complex pharmaceutical APIs where sequential Suzuki or Heck couplings are required to build sterically congested 1,2,3-trisubstituted architectures [1].

Agrochemical Development Requiring High Metabolic Stability

The sterically shielded trifluoromethyl group and the deactivated aromatic core make this compound a robust precursor for agrochemicals, where resistance to environmental and metabolic degradation is critical for prolonged efficacy [2].

Bypassing Cryogenic Process Chemistry in Scale-Up

For industrial scale-up, procuring this pre-functionalized building block allows manufacturers to avoid the highly sensitive, low-temperature (-78 °C) directed ortho-metalation steps required when starting from 1-chloro-3-(trifluoromethyl)benzene, thereby improving overall process reproducibility and safety [3].

XLogP3

4.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-1-chloro-3-(trifluoromethyl)benzene

Dates

Last modified: 08-16-2023

Explore Compound Types